2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro(45)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- typically involves multi-step organic reactions. The starting materials often include spirocyclic precursors and fluorobenzoyl derivatives. Common synthetic routes may involve:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the p-fluorobenzoyl group via Friedel-Crafts acylation.
Step 3: Functionalization of the azepinyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Catalysts to enhance reaction rates and selectivity.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or spirocyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,8-Diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro(4.5)decane-1,3-dione derivatives: Compounds with similar spirocyclic cores but different substituents.
Fluorobenzoyl derivatives: Compounds with the p-fluorobenzoyl group but different core structures.
Azepinyl derivatives: Compounds with the hexahydro-1H-azepin-1-yl group but different spirocyclic cores.
Uniqueness
The uniqueness of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- lies in its combination of a spirocyclic core, p-fluorobenzoyl group, and azepinyl substituent. This unique structure may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
CAS No. |
101607-45-8 |
---|---|
Molecular Formula |
C24H32FN3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-20-9-7-19(8-10-20)21(29)6-5-13-26-16-11-24(12-17-26)18-22(30)28(23(24)31)27-14-3-1-2-4-15-27/h7-10H,1-6,11-18H2 |
InChI Key |
ALGMMJAQGMCYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.